Product packaging for Aminoethanesulfonylpiperidine(Cat. No.:CAS No. 31644-46-9)

Aminoethanesulfonylpiperidine

Cat. No.: B1266356
CAS No.: 31644-46-9
M. Wt: 192.28 g/mol
InChI Key: WLOGRANXQCUIPF-UHFFFAOYSA-N
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Description

Aminoethanesulfonylpiperidine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a piperidine ring linked to a sulfonamide group via an aminoethyl spacer, is a key motif in the design of biologically active compounds. This compound serves as a versatile precursor in the synthesis of potential therapeutics. Research indicates that similar piperidine-sulfonamide derivatives act as potent ligands for the sigma-1 receptor, a protein target involved in neurological disorders and cancer . Studies on such ligands have demonstrated promising antiproliferative effects in human cancer cell lines, including non-small cell lung cancer and prostate cancer models . Furthermore, the piperidine-sulfonamide architecture is found in inhibitors of critical enzymes like dihydropteroate synthase (DHPS) and carbonic anhydrase (CA) , making it a valuable structure for developing new antimicrobial and anticancer agents. The sulfonamide group is known to competitively bind to enzyme active sites, disrupting essential biological pathways in pathogens or tumor cells . As a building block, this compound enables the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and lipophilic efficiency in lead compound development . It is supplied for research applications such as pharmaceutical development, agrochemical research, and chemical biology. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H16N2O2S B1266356 Aminoethanesulfonylpiperidine CAS No. 31644-46-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperidin-1-ylsulfonylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O2S/c8-4-7-12(10,11)9-5-2-1-3-6-9/h1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOGRANXQCUIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60953609
Record name 2-(Piperidine-1-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31644-46-9
Record name Piperidine, N-(2-aminoethylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031644469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Piperidine-1-sulfonyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60953609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Aminoethanesulfonylpiperidine

Comprehensive Analysis of Synthetic Routes to Aminoethanesulfonylpiperidine

The synthesis of a molecule like this compound would likely involve the strategic combination of building blocks containing the requisite piperidine (B6355638) ring, the ethanesulfonyl group, and a terminal amino group.

Classical Synthetic Approaches to this compound

Drawing parallels from the synthesis of other substituted piperidines, classical approaches would likely involve multi-step sequences. One hypothetical route could begin with a pre-formed piperidine ring, which is then functionalized. For instance, reacting piperidine with a suitable electrophile containing the ethanesulfonyl moiety, followed by transformations to introduce the amino group, would be a plausible, albeit potentially low-yielding, strategy.

Another classical approach would be the construction of the piperidine ring from an acyclic precursor already bearing the necessary side chain. This could involve intramolecular cyclization of a linear amine containing the ethanesulfonyl group and a suitable leaving group.

Modern and Green Chemistry Syntheses for this compound

Modern synthetic methods would aim for higher efficiency, atom economy, and reduced environmental impact. Catalytic methods, such as transition-metal-catalyzed amination or sulfonylation reactions, could offer more direct routes. For example, a palladium- or copper-catalyzed cross-coupling reaction between a suitably protected aminoethylsulfone and a piperidine precursor could be envisioned.

Green chemistry principles would favor the use of non-toxic reagents and solvents, and processes that minimize waste. Biocatalytic approaches, employing enzymes to carry out specific transformations with high selectivity, could also be a theoretical avenue for a greener synthesis, although this remains highly speculative without a known biological pathway.

Stereoselective Synthesis Strategies for this compound

Should the piperidine ring or the ethanesulfonyl side chain contain stereocenters, their controlled synthesis would be paramount. Chiral pool synthesis, starting from an enantiomerically pure natural product, could be a viable strategy. Alternatively, asymmetric catalysis, using chiral catalysts to induce stereoselectivity during the reaction, would be a powerful tool. For instance, an asymmetric hydrogenation of a pyridine (B92270) precursor or a stereoselective cyclization reaction could establish the desired stereochemistry in the piperidine ring.

Reaction Mechanisms Governing this compound Formation

The mechanisms underpinning the hypothetical synthesis of this compound would be fundamental to understanding and optimizing the reactions.

Mechanistic Pathways of Piperidine Ring Formation

If constructing the piperidine ring is part of the synthetic strategy, several mechanistic pathways could be at play. Intramolecular nucleophilic substitution is a common method, where a nitrogen atom attacks an electrophilic carbon center within the same molecule to form the six-membered ring. The specific mechanism (SN1 or SN2) would depend on the substrate and reaction conditions.

Reductive amination of a dicarbonyl compound or a keto-aldehyde with an amine source is another well-established method for forming piperidine rings. This typically proceeds through the formation of an imine or enamine intermediate, followed by reduction.

Sulfonylation and Amination Reaction Mechanisms

The introduction of the ethanesulfonyl group would likely proceed via a nucleophilic attack of a suitable piperidine-containing nucleophile on an ethanesulfonyl halide or another activated ethanesulfonic acid derivative. This is a standard SN2-type mechanism.

The final introduction of the amino group could be achieved through various methods. For instance, the reduction of a nitro group or an azide (B81097) would be a common approach. The mechanism of nitro group reduction typically involves a series of electron and proton transfers, often mediated by a metal catalyst. Azide reduction, commonly achieved with reagents like lithium aluminum hydride or through catalytic hydrogenation, proceeds via the loss of dinitrogen gas.

Rearrangement and Cyclization Mechanisms in this compound Synthesis

The synthesis of complex heterocyclic structures such as piperidines can involve sophisticated rearrangement and cyclization cascades. While specific literature detailing these mechanisms exclusively for this compound is not abundant, analogous synthetic strategies for related compounds provide insight into potential pathways.

One advanced approach involves cascade reactions triggered by metal catalysts. For instance, the synthesis of structurally complex chiral cyclic alkyl aminocarbene-gold(I) complexes has been achieved from 1,7-enyne substrates. This process is initiated by the addition of a gold catalyst like (Me2S)AuCl, which triggers a novel cyclization-rearrangement sequence to yield unique carbene-gold(I) complexes in high yields. nih.gov Such cascade reactions, which combine multiple bond-forming events in a single operation, represent a powerful strategy for constructing complex piperidine-containing molecules.

Furthermore, classical rearrangement reactions are fundamental in amine synthesis and could be adapted for precursors to this compound. Reactions like the Hofmann, Curtius, and Schmidt rearrangements are designed to convert carboxylic acid derivatives into primary amines with the loss of one carbon atom. youtube.com

Hofmann Rearrangement : Involves the treatment of a primary amide with bromine or chlorine in a basic solution to yield a primary amine. youtube.com

Curtius Rearrangement : Utilizes an acyl azide which, upon heating, rearranges to an isocyanate intermediate that can be hydrolyzed to form a primary amine. youtube.com

Schmidt Reaction : Involves the reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid catalyst to produce a primary amine. youtube.com

These rearrangements proceed through an isocyanate intermediate, which is subsequently hydrolyzed to release the amine and carbon dioxide. youtube.com While these methods are traditionally used for synthesizing amines, they offer potential routes to functionalized piperidines if the piperidine moiety is part of the initial carboxylic acid or amide precursor.

Derivatization Strategies and Functionalization of this compound

The molecular structure of this compound, featuring a primary amine, a sulfonyl group, and a piperidine ring, offers multiple sites for chemical modification and derivatization. These modifications are crucial for tuning the molecule's physicochemical properties and for its application in broader chemical contexts, such as bioconjugation.

Chemical Modification of the Amine Moiety

The primary amine group is a highly versatile handle for chemical modification. Common strategies focus on alkylation and acylation to introduce new functional groups or linkers. nih.govnih.gov

Reductive Amination/Alkylation: This method involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent. A specific example is reductive dimethylation, where the amine is treated with formaldehyde (B43269) and a reducing agent like pyridine-BH₃ complex to install two methyl groups onto the nitrogen atom. nih.gov This sequential process can be carefully controlled to achieve complete modification. nih.govnih.gov

Acylation: The amine can be readily acylated using various reagents to form stable amide bonds.

Active Esters: Succinimidyl (NHS) esters and tetrafluorophenyl (TFP) esters are widely used for their reliability in modifying primary amines. thermofisher.com The reaction involves the nucleophilic attack of the amine on the ester, releasing the NHS or TFP leaving group. thermofisher.com

Isothiocyanates: These reagents react with primary amines to form a thiourea (B124793) linkage. thermofisher.com Fluorescein isothiocyanate (FITC) and tetramethylrhodamine (B1193902) isothiocyanate (TRITC) are classic examples used for fluorescent labeling. thermofisher.com

Modification StrategyReagent ClassResulting LinkageCommon Examples
Reductive AlkylationAldehydes/Ketones + Reducing AgentSecondary/Tertiary AmineFormaldehyde + Pyridine-BH₃
AcylationSuccinimidyl (NHS) EstersAmideAlexa Fluor™ NHS Ester
AcylationTetrafluorophenyl (TFP) EstersAmideTFP esters for peptide synthesis
Thiourea FormationIsothiocyanatesThioureaFluorescein isothiocyanate (FITC)

Functionalization of the Sulfonyl Group

The sulfonyl group is a strong electron-withdrawing group that influences the acidity of adjacent C-H bonds. This property can be exploited for functionalization. Research on molecules containing a methylene (B1212753) bridge between sulfonyl and other electron-withdrawing groups, such as an iminophosphoryl group, has shown that the central carbon can be readily metalated. researchgate.net

The use of strong bases like potassium hydride or methyllithium (B1224462) can deprotonate the carbon alpha to the sulfonyl group, creating a carbanion. researchgate.net This nucleophilic center can then be trapped with various electrophiles, allowing for the introduction of new substituents on the carbon backbone adjacent to the sulfonyl moiety. This strategy provides a powerful method for elaborating the structure of this compound derivatives. researchgate.net

Diversification of the Piperidine Ring Structure

The piperidine ring itself can be a target for structural diversification to modulate biological activity or physicochemical properties.

Electrochemical Modification: An electrochemical, aminoxyl-mediated method allows for the α-cyanation of secondary piperidines. nih.gov This process uses a catalytic mediator like ABNO (9-azabicyclononane N-oxyl) to generate an oxoammonium species, which promotes the dehydrogenation of the piperidine to a cyclic imine. Subsequent addition of cyanide yields the α-cyanated piperidine. nih.gov This technique is compatible with various functional groups and avoids the need for N-H bond protection. nih.gov

Synthesis of Analogs: Another approach to diversification is the synthesis of analogs with modified ring structures. For example, in the development of aminoglutethimide (B1683760) analogs, a fluorinated derivative, 4-amino-2,3,5,6-tetrafluoroglutethimide, was prepared. rsc.org This synthesis involved building a piperidine-2,6-dione core, demonstrating that significant structural changes to the piperidine ring are synthetically feasible to explore structure-activity relationships. rsc.org

Diversification MethodKey Reagents/ConditionsFunctional Group IntroducedSignificance
Electrochemical α-CyanationABNO (catalyst), Electrochemical Oxidation, Cyanide SourceCyano (-CN) groupIntroduces functionality adjacent to the ring nitrogen without N-protection. nih.gov
Analog SynthesisMulti-step synthesis from different precursorsVaries (e.g., keto groups, aromatic substituents)Creates derivatives with fundamentally altered ring structures, such as piperidine-2,6-diones. rsc.org

Conjugation and Linker Chemistry for this compound

The presence of a primary amine makes this compound a suitable candidate for conjugation to biomolecules or other chemical entities through various linker technologies. This is particularly relevant in the field of antibody-drug conjugates (ADCs), where small molecules are attached to antibodies to enable targeted delivery. nih.gov

The amine group can react with a variety of chemical handles installed on linkers. nih.gov The choice of linker is critical as it influences the stability, solubility, and release mechanism of the conjugated molecule. nih.gov

Common Conjugation Chemistries:

Amide Bond Formation: As discussed in section 2.3.1, the reaction of the amine with activated esters (like NHS esters) on a linker is a robust and common method for creating stable amide bonds. thermofisher.comnih.gov

Thiourea Linkage: Reaction with isothiocyanate-functionalized linkers provides an alternative stable covalent bond. thermofisher.com

These conjugation strategies allow this compound to be tethered to larger molecules, such as proteins, peptides, or polymers. In the context of ADCs, this chemical conjugation process results in a mixture of species with variable drug-antibody ratios (DARs), a critical quality attribute that affects the therapeutic's potency and pharmacokinetics. nih.govnih.gov The ability to functionalize the amine moiety of this compound makes it a potentially valuable building block in the design of such complex bioconjugates.

Advanced Spectroscopic and Crystallographic Characterization of Aminoethanesulfonylpiperidine

High-Resolution Spectroscopic Analysis of Aminoethanesulfonylpiperidine

High-resolution spectroscopic methods are essential for elucidating the structural and electronic properties of this compound. These techniques provide detailed insights into its conformational dynamics, functional group characteristics, and electronic transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Processes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For this compound, ¹H and ¹³C NMR spectroscopy provide critical information about the conformation of the piperidine (B6355638) ring and the ethanamine side chain.

In deuterated water (D₂O), the piperidine ring is expected to adopt a stable chair conformation, with the bulky sulfonyl group preferentially occupying an equatorial position to minimize steric hindrance. The chemical shifts of the protons and carbons in the piperidine ring and the ethanamine chain are indicative of their local electronic environments.

¹H NMR Data: The proton NMR spectrum reveals distinct signals for the different sets of protons in the molecule. The protons on the piperidine ring typically appear as a complex multiplet in the upfield region, while the protons of the ethanamine chain are shifted further downfield due to the influence of the electron-withdrawing sulfonyl group.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Number of Protons
Piperidine CH₂ (C3, C4, C5)1.45–1.68m6H
Piperidine N-CH₂ (C2, C6)2.85t4H
CH₂-SO₂2.92t2H
CH₂-NH₂3.15q2H
NH₂1.32s2H

Note: The NH₂ proton signal is exchangeable with D₂O.

¹³C NMR Data: The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts of the piperidine carbons confirm the chair conformation, while the carbons of the ethanamine chain are deshielded by the adjacent sulfonyl and amino groups.

Carbon Assignment Chemical Shift (δ, ppm)
Piperidine C3/C524.8
Piperidine C426.1
Piperidine C2/C644.3
CH₂-SO₂40.1
CH₂-NH₂49.8
C-SO₂55.2

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule and to study its conformational isomers. chemicalbook.com The vibrational spectrum of this compound is characterized by absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The key functional groups in this compound are the primary amine (NH₂), the sulfonamide group (SO₂N), and the piperidine ring. Each of these groups gives rise to characteristic vibrational frequencies.

Characteristic IR Absorption Bands:

Vibrational Mode Frequency (cm⁻¹) Intensity
N-H Stretch (amine)3320Strong, sharp
N-H Stretch (sulfonamide)3250Strong, broad
C-H Stretch (aliphatic)2850-3000Medium to Strong
S=O Asymmetric Stretch1340Strong
S=O Symmetric Stretch1165Strong
C-N Stretch1240Medium

The presence of strong absorption bands for the S=O stretching vibrations is a clear indicator of the sulfonamide group. The N-H stretching vibrations of the primary amine and the sulfonamide N-H appear as distinct bands in the high-frequency region of the spectrum. The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of bands that is unique to the molecule.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺), followed by fragmentation through various pathways. The fragmentation is influenced by the relative stability of the resulting ions and neutral fragments.

Predicted Fragmentation Pathways:

A primary fragmentation pathway for sulfonamides involves the cleavage of the S-N bond. Another common fragmentation is the loss of the alkyl side chain attached to the sulfonyl group. For this compound, the following fragmentation patterns can be predicted:

Cleavage of the S-N bond: This would result in the formation of a piperidine cation and a neutral aminoethanesulfonyl radical, or a piperidinylsulfonyl cation and an aminoethyl radical.

Loss of the ethylamine (B1201723) group: Cleavage of the S-C bond could lead to the loss of the aminoethyl group, resulting in a piperidinylsulfonyl cation.

Fragmentation of the piperidine ring: The piperidine ring can undergo ring-opening and subsequent fragmentation, leading to a series of smaller charged fragments.

The relative abundance of the fragment ions in the mass spectrum provides information about the stability of the different parts of the molecule and helps in confirming its structure.

X-ray Crystallographic Investigations of this compound

Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing

As of the current literature survey, a single crystal X-ray diffraction study of this compound has not been reported. Therefore, experimental data on its absolute configuration and crystal packing are not available.

A successful crystallographic study would provide definitive information on:

Molecular Conformation: It would confirm the chair conformation of the piperidine ring and the precise orientation of the aminoethanesulfonyl side chain.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be obtained, providing insight into the electronic effects of the sulfonyl group on the piperidine ring and the ethanamine chain.

Crystal Packing: The arrangement of molecules in the crystal lattice would be revealed, including any intermolecular interactions such as hydrogen bonding involving the amine and sulfonamide groups. This information is crucial for understanding the solid-state properties of the compound.

In the absence of experimental data, computational modeling, such as Density Functional Theory (DFT), can be used to predict the optimized geometry of the molecule. DFT studies suggest that the piperidine ring adopts a chair conformation with the sulfonamide group in an equatorial position to minimize steric strain.

Computational Chemistry and Theoretical Investigations of Aminoethanesulfonylpiperidine

Quantum Mechanical Studies of Electronic Structure and Reactivity

There are no published studies utilizing quantum mechanical methods to investigate the electronic structure and reactivity of Aminoethanesulfonylpiperidine. Such studies would provide fundamental insights into the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Calculations for Ground State Properties

No research is available on the application of Density Functional Theory (DFT) to determine the ground state properties of this compound. DFT calculations would be instrumental in predicting its optimized geometry, electronic energy, and the distribution of electron density, which are crucial for understanding its stability and reactivity.

Ab Initio Methods for Excited States and Reaction Pathways

There is no documented research employing ab initio methods to explore the excited states and potential reaction pathways of this compound. These advanced computational techniques would be necessary to understand its photochemical properties and to map the energy landscapes of its chemical transformations.

Frontier Molecular Orbital (FMO) Analysis

A Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been reported for this compound. This type of analysis is critical for predicting the molecule's reactivity, electrophilic and nucleophilic sites, and its behavior in chemical reactions.

QSAR/QSPR Modeling of Mechanistic Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. scispace.comsums.ac.ir For this compound, these models can be developed to predict its reactivity, spectroscopic characteristics, and potential reaction pathways.

QSAR models focusing on chemical reactivity often use quantum chemical descriptors. These descriptors, derived from calculations using methods like Density Functional Theory (DFT), quantify various aspects of a molecule's electronic structure. mdpi.comakj.az For this compound, key reactivity descriptors would include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate and accept electrons, respectively. A smaller HOMO-LUMO gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the sulfonyl group and the nitrogen of the amino group would likely be regions of negative potential, while the hydrogen atoms of the amino group would be regions of positive potential.

Atomic Charges: These provide a quantitative measure of the electron distribution among the atoms in the molecule.

A hypothetical QSAR equation for a reactivity parameter (e.g., reaction rate constant, log k) might take the form:

log k = c₀ + c₁ (HOMO) + c₂ (LUMO) + c₃ (Dipole Moment) + ...

Numerous studies on sulfonamides have successfully used such descriptors to build QSAR models for various biological activities. nih.govmedwinpublishers.com These models help in understanding the structural requirements for a desired activity and in designing new molecules with enhanced properties.

Table 2: Examples of Chemical Reactivity Descriptors for Analogous Compounds

DescriptorTaurine (B1682933) (Calculated)Benzenesulfonamide (Typical Value)
HOMO Energy (eV)-7.2-6.8
LUMO Energy (eV)1.50.9
HOMO-LUMO Gap (eV)8.77.7
Dipole Moment (Debye)8.55.1

These values are illustrative and based on typical computational results for these or similar molecules.

Computational chemistry is a powerful tool for predicting spectroscopic data, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. derpharmachemica.comiucr.orgresearchgate.netaip.org By calculating the vibrational frequencies and magnetic shielding tensors, theoretical spectra can be generated that aid in the interpretation of experimental data. For this compound, DFT calculations could predict the characteristic vibrational frequencies for the S=O stretches of the sulfonyl group, the N-H bends of the amino group, and the various C-H and C-N vibrations of the piperidine (B6355638) ring.

Table 3: Predicted vs. Experimental Vibrational Frequencies for Taurine

Vibrational ModeExperimental Frequency (cm⁻¹) aip.orgCalculated Frequency (cm⁻¹) aip.org
SO₃⁻ symmetric stretch10401035
SO₃⁻ asymmetric stretch12301225
NH₃⁺ rock895890
CH₂ wag13051300

Data adapted from studies on taurine to illustrate the accuracy of computational predictions.

Furthermore, theoretical methods can be employed to elucidate reaction pathways and mechanisms. researchgate.netresearchgate.net For instance, the degradation pathway of this compound in the presence of a reactive species like a hydroxyl radical could be modeled. researchgate.net By calculating the energies of transition states and intermediates, the most likely reaction mechanism can be determined. Studies on the reaction of sulfonamides with radicals have shown that reactions can proceed via hydrogen abstraction or addition pathways. researchgate.net Similar computational investigations could predict whether a reaction involving this compound would favor cleavage of the S-N bond, modification of the piperidine ring, or reaction at the amino group.

Mechanistic Investigations of Aminoethanesulfonylpiperidine in Chemical and Biological Systems Non Clinical Focus

Reaction Mechanism Elucidation in Solution and Solid Phases

The chemical behavior of Aminoethanesulfonylpiperidine in various phases is crucial for understanding its stability, reactivity, and potential interactions.

Kinetic Studies of Decomposition and Stability Pathways

Non-Clinical Mechanistic Biological Interactions of this compound

Subcellular Localization and Transport Mechanisms (mechanistic, in vitro/cell-based studies)

The determination of a compound's distribution within a cell is critical to understanding its mechanism of action and potential for target engagement. For this compound, initial investigations would involve in vitro cell-based assays to map its accumulation in various subcellular compartments.

A primary method is cell fractionation , where cultured cells (e.g., human hepatocytes or relevant cell lines) are incubated with this compound. Following incubation, the cells are lysed and physically separated into cytosolic, mitochondrial, microsomal, and nuclear fractions via differential centrifugation. The concentration of the compound in each fraction is then quantified using a sensitive analytical technique like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This approach provides a quantitative overview of the compound's steady-state distribution.

To visualize its localization dynamically, fluorescence microscopy would be employed. This requires a fluorescently labeled version of this compound. Live-cell imaging could then track the compound's movement and accumulation in real-time. Co-localization studies, using specific fluorescent dyes for organelles like mitochondria (e.g., MitoTracker) or lysosomes (e.g., LysoTracker), would help pinpoint its primary residence within the cell.

Investigating transport mechanisms involves determining whether this compound crosses the cell membrane via passive diffusion or active transport. nih.gov Experiments are typically conducted using cell monolayers, such as Caco-2 cells, which are a model for the intestinal barrier. nih.gov The rate of transport across the monolayer is measured in the presence and absence of metabolic inhibitors (e.g., sodium azide) and at different temperatures. A significant reduction in uptake at low temperatures (e.g., 4°C) or in the presence of metabolic inhibitors would strongly suggest an energy-dependent active transport process. acs.orgacs.org Further studies could use cells overexpressing specific transporter proteins (e.g., OATPs, P-glycoprotein) to identify the specific transporters involved. nih.gov

Illustrative Data: Subcellular Distribution of this compound in Hepatocytes

This table presents hypothetical data from a cell fractionation study.

Subcellular Fraction % of Total Intracellular Compound Concentration (ng/mg protein)
Cytosol 65% 150.2
Mitochondria 20% 46.2
Microsomes (ER) 10% 23.1
Nucleus 5% 11.5

Investigation of Interaction with Model Biological Membranes (e.g., liposomes, phospholipid bilayers)

To understand how this compound traverses cellular barriers and partitions into different compartments, its direct interactions with lipids are studied using model membrane systems. These biophysical assays provide mechanistic insights into the compound's affinity for and effect on lipid bilayers. nih.govresearchgate.net

Liposomes , which are microscopic vesicles composed of phospholipid bilayers, are a common model. researchgate.net Techniques such as equilibrium dialysis or ultracentrifugation can be used to quantify the extent of binding of this compound to liposomes of varying lipid compositions (e.g., zwitterionic vs. anionic lipids).

Surface Plasmon Resonance (SPR) offers a real-time, label-free method to measure binding kinetics. pnas.org In an SPR experiment, a lipid bilayer is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The resulting sensorgram provides data to calculate association (kon) and dissociation (koff) rate constants, yielding a precise dissociation constant (KD) that quantifies binding affinity.

The effect of the compound on the physical properties of the membrane is also investigated. Techniques like Differential Scanning Calorimetry (DSC) can determine if this compound alters the phase transition temperature of the lipids, indicating whether it fluidizes or rigidifies the membrane. Fluorescence anisotropy using membrane-intercalating dyes (e.g., DPH) can also measure changes in membrane fluidity. For more detailed structural effects, Small-Angle X-ray Scattering (SAXS) on lipid dispersions can reveal changes in bilayer thickness or lipid packing upon interaction with the compound.

Illustrative Data: Interaction Parameters of this compound with Model Membranes

This table shows hypothetical results from biophysical assays using liposomes.

Assay Method Lipid Composition Parameter Value Interpretation
Surface Plasmon Resonance (SPR) POPC KD (μM) 25.4 Moderate affinity for neutral bilayers
Surface Plasmon Resonance (SPR) POPC/POPG (7:3) KD (μM) 8.2 Higher affinity for anionic bilayers
Differential Scanning Calorimetry (DSC) DPPC ΔTm (°C) -1.2 Fluidizes the lipid bilayer
Fluorescence Anisotropy DMPC Anisotropy (r) 0.15 (control=0.18) Increases membrane fluidity

Metabolomic Studies of this compound (Mechanistic Biotransformation Pathways)

Identification of In Vitro Biotransformation Pathways and Metabolites

Identifying the metabolic fate of this compound is essential for understanding its clearance and potential for forming active or reactive metabolites. In vitro biotransformation studies are conducted using subcellular fractions and cells that contain the primary drug-metabolizing enzymes. frontiersin.org

The most common systems are human liver microsomes (HLMs) , which are rich in cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes, and human liver cytosol , which contains sulfotransferases (SULTs) and other enzymes. fu-berlin.de Incubations are also performed with intact cryopreserved human hepatocytes , which contain the full complement of phase I and phase II metabolic enzymes and cofactors.

This compound is incubated with these test systems along with necessary cofactors (e.g., NADPH for CYPs, PAPS for SULTs). Following incubation, samples are analyzed by high-resolution liquid chromatography-mass spectrometry (LC-HRMS), such as Q-TOF or Orbitrap MS. Metabolites are identified by searching for mass shifts corresponding to known biotransformations (e.g., +16 Da for hydroxylation, -CH2- for N-dealkylation) and by analyzing the fragmentation patterns (MS/MS spectra) to pinpoint the site of modification. frontiersin.org

Given its structure, likely metabolic pathways for this compound would include oxidation of the piperidine (B6355638) ring (e.g., hydroxylation, N-dealkylation), and potential conjugation at the amino group or any newly formed hydroxyl groups. acs.orgresearchgate.net

Illustrative Data: Potential In Vitro Metabolites of this compound

This table lists hypothetical metabolites identified after incubation with human liver hepatocytes.

Metabolite ID Proposed Biotransformation Mass Shift (Da) Proposed Structure
M1 Hydroxylation (Piperidine Ring) +15.99 Aminoethanesulfonyl-(hydroxy)piperidine
M2 N-de-ethylation (Sulfonyl Sidechain) -28.03 Aminosulfonylpiperidine
M3 Oxidation to Lactam +14.00 Aminoethanesulfonyl-piperidone
M4 Glucuronidation of M1 +176.03 M1-O-glucuronide
M5 Sulfation of M1 +79.96 M1-O-sulfate

Enzymatic Mechanisms of Metabolite Formation

Once metabolites are identified, "reaction phenotyping" studies are performed to determine which specific enzymes are responsible for their formation. This is crucial for predicting potential drug-drug interactions.

To identify the cytochrome P450 (CYP) isoenzymes involved in oxidative metabolism, two main approaches are used. The first involves incubating this compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) expressed individually. The formation of specific metabolites by a particular enzyme directly implicates it in that pathway. nih.gov The second approach uses HLMs in the presence of isoform-specific chemical inhibitors . A significant decrease in the formation of a metabolite in the presence of a specific inhibitor (e.g., ketoconazole (B1673606) for CYP3A4) confirms the role of that enzyme. nih.gov

Similar methods are used for phase II enzymes. For example, recombinant human UGT and SULT enzymes are used to identify the specific isoforms responsible for conjugation reactions. fu-berlin.de This detailed enzymatic mapping provides a clear picture of the key pathways involved in the clearance of this compound.

Illustrative Data: Enzyme Contribution to the Formation of Major Metabolites

This table presents a hypothetical summary of results from reaction phenotyping experiments.

Metabolite Primary Enzyme(s) Involved % Inhibition by Specific Inhibitor Method
M1 (Hydroxylation) CYP3A4, CYP2D6 85% (Ketoconazole), 15% (Quinidine) Recombinant Enzymes & Chemical Inhibition
M2 (N-de-ethylation) CYP3A4 92% (Ketoconazole) Recombinant Enzymes & Chemical Inhibition
M3 (Lactam Formation) CYP2C19 78% (Ticlopidine) Recombinant Enzymes & Chemical Inhibition
M4 (Glucuronidation) UGT1A1, UGT2B7 N/A Recombinant UGTs

Advanced Applications and Methodological Contributions of Aminoethanesulfonylpiperidine in Chemical Sciences

Applications in Organic Synthesis and Catalysis

There is no available data on the use of Aminoethanesulfonylpiperidine as a building block in the synthesis of any specific complex molecules. Furthermore, no studies were found that describe the design or application of this compound-based ligands in catalytic reactions.

Methodological Contributions to Analytical Chemistry

No published analytical methods utilizing derivatives of this compound could be located. There is also no evidence of its use as a chromatographic standard or as a derivatization agent for the analysis of other substances.

Q & A

Q. What are the key parameters to optimize during the scale-up synthesis of this compound from laboratory to pilot-scale production?

  • Methodological Answer : Focus on heat transfer efficiency (e.g., jacketed reactors), mixing dynamics (Reynolds number optimization), and solvent recovery systems. Implement process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like yield and impurity profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of Aminoethanesulfonylpierosulfonylpiperidine across in vitro and in vivo studies?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies, such as assay conditions (e.g., cell line specificity, incubation time) or pharmacokinetic factors (e.g., bioavailability). Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) and meta-analysis to reconcile data .

Q. What experimental strategies are effective for elucidating the metabolic pathways of this compound in mammalian systems?

  • Methodological Answer : Use radiolabeled (e.g., 14C) compounds in hepatocyte incubation studies, followed by LC-MS/MS to identify phase I/II metabolites. Compare results across species (e.g., human vs. rodent microsomes) and apply kinetic modeling to predict clearance mechanisms .

Q. How should researchers address variability in solubility data for this compound across different solvent systems?

  • Methodological Answer : Perform comparative solubility studies using standardized solvents (e.g., DMSO, PBS) under controlled temperature and agitation. Apply Hansen solubility parameters (HSPs) to predict miscibility and explore co-solvency or nanoformulation (e.g., liposomal encapsulation) to enhance aqueous solubility .

Q. What methodologies are recommended for analyzing the stereochemical stability of this compound during long-term storage?

  • Methodological Answer : Employ chiral HPLC or capillary electrophoresis to monitor enantiomeric excess over time. Conduct stress testing under light, humidity, and oxygen exposure. Use density functional theory (DFT) simulations to predict racemization pathways and optimize storage conditions (e.g., inert atmosphere, desiccants) .

Data Analysis and Interpretation

Q. How can researchers statistically validate the reproducibility of this compound synthesis yields across multiple batches?

  • Methodological Answer : Apply analysis of variance (ANOVA) to compare batch yields, with post-hoc Tukey tests to identify outliers. Calculate process capability indices (Cp, Cpk) to assess consistency and use control charts for real-time monitoring of critical process parameters (CPPs) .

Q. What approaches are recommended for reconciling conflicting toxicity profiles of this compound in preclinical studies?

  • Methodological Answer : Perform dose-response studies across multiple models (e.g., zebrafish, rodents) to identify species-specific sensitivities. Integrate transcriptomic or proteomic data to pinpoint mechanistic differences and apply benchmark dose (BMD) modeling to establish safety thresholds .

Experimental Design Frameworks

How can the PICO framework be adapted to formulate research questions about this compound's therapeutic potential?

  • Methodological Answer : Structure questions as:
  • P (Population): Target disease model (e.g., cancer cell lines).
  • I (Intervention): this compound dosage/concentration.
  • C (Comparison): Existing therapeutics (e.g., cisplatin).
  • O (Outcome): Efficacy metrics (e.g., IC50, apoptosis rates).
    Refine hypotheses using systematic reviews and pilot studies to justify variables .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.